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Compound of Interest

Compound Name: KRAS G12C inhibitor 38

Cat. No.: B12424091 Get Quote

This technical guide provides a comprehensive overview of the preclinical characterization of

the KRAS G12C inhibitor, compound (R)-38, also known as AMG 510 (Sotorasib). The

information presented is intended for researchers, scientists, and professionals involved in drug

development, offering detailed insights into the molecule's mechanism of action, potency,

pharmacokinetics, and in vivo efficacy.

In Vitro Characterization
Compound (R)-38 is a potent and selective covalent inhibitor of KRAS G12C. It targets the

mutant cysteine-12 residue, locking the protein in an inactive, GDP-bound state.[1][2] This

prevents downstream signaling through the MAPK pathway, thereby inhibiting tumor cell

proliferation.[3][4]

Quantitative In Vitro Data
The following table summarizes the key in vitro parameters for compound (R)-38.
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Parameter Value Species/System Reference

Atropisomer

Interconversion

Barrier (ΔG⧧,

kcal/mol)

>31 - [1]

kinact/KI (M-1s-1) 9900 ± 1800 Mass Spectrometry [1]

5 mM GSH t1/2 (min) 200
pH 7.4 Aqueous

Phosphate Buffer
[1]

Plasma Protein

Binding (fu)

   Mouse 0.06 0.25 µM, UC [1]

   Rat 0.05 0.25 µM, UC [1]

   Dog 0.17 0.25 µM, UC [1]

   Human 0.09 0.25 µM, UC [1]

fu: fraction unbound; UC: ultracentrifugation; GSH: Glutathione

Experimental Protocols
1.2.1. Determination of Atropisomer Interconversion Barrier: The rotational stability of the

atropisomers was assessed using nuclear magnetic resonance (NMR). Kinetic data from NMR

experiments were used to determine the Gibbs free energy of activation (ΔG⧧) for the

interconversion.[1]

1.2.2. Covalent Inactivation Kinetics (kinact/KI): The second-order rate constant for covalent

modification of KRAS G12C was determined using mass spectrometry. The time-course of

relative percent bound of the inhibitor was measured at various inhibitor concentrations to

calculate kinact/KI.[1]

1.2.3. Glutathione (GSH) Stability Assay: The stability of the compound in the presence of a

physiological nucleophile was assessed by measuring its half-life (t1/2) in a 5 mM GSH solution
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in pH 7.4 aqueous phosphate buffer at 37°C. The depletion of the parent compound was

monitored by mass spectrometry.[1]

1.2.4. Plasma Protein Binding: The fraction of unbound drug in plasma from different species

was determined at a concentration of 0.25 µM using ultracentrifugation.[1]

Pharmacokinetic Characterization
Pharmacokinetic studies were conducted in multiple species to evaluate the oral bioavailability

and other key parameters of compound (R)-38.

Quantitative Pharmacokinetic Data
Species Dosing

CL (L h-1
kg-1)

Vss
(L/kg)

t1/2 (h) F (%)
Referenc
e

Rat

1 mg/kg IV,

10 mg/kg

PO

3.4 2.0 0.5 28 [1]

Dog

1 mg/kg IV,

10 mg/kg

PO

2.2 0.73 0.4 34 [1]

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Oral Bioavailability;

IV: Intravenous; PO: Oral

Experimental Protocols
2.2.1. In Vivo Pharmacokinetic Studies: Compound (R)-38 was administered to Sprague-

Dawley rats and Beagle dogs via both intravenous and oral routes. For rats, the intravenous

vehicle was DMSO, and the oral vehicle was 1% Tween 80, 2% HPMC in water. For dogs, the

intravenous vehicle was 10% DMAC, 10% EtOH, 30% propylene glycol in water, and the oral

vehicle was 1% Tween 80, 2% HPMC in water. Plasma concentrations of the compound were

measured at various time points to determine the pharmacokinetic parameters.[1]

In Vivo Efficacy
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The anti-tumor activity of compound (R)-38 was evaluated in a xenograft model of human

pancreatic cancer.

Quantitative In Vivo Efficacy Data
Model Treatment Outcome p-value Reference

MIA PaCa-2 T2

Xenograft
(R)-38 (Oral, QD)

Dose-dependent

tumor regression
< 0.0001 [5]

QD: Once daily

Experimental Protocols
3.2.1. Xenograft Tumor Model: MIA PaCa-2 T2 human pancreatic tumor xenografts were

established in nude mice. Once the tumors reached a certain volume, the mice were treated

with compound (R)-38 orally once daily. Tumor volumes were measured over time to assess

the anti-tumor efficacy. Statistical analysis was performed using Dunnett's post-hoc analysis

and paired T-tests.[5]

Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway and Inhibition
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Caption: Mechanism of KRAS G12C signaling and inhibition by Compound 38.
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Preclinical Characterization Workflow
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Caption: General workflow for preclinical characterization of a covalent inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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